Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Description
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMHVFWRMABGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935971 | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-28-3 | |
| Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory-Scale Protocol
A representative procedure involves the dropwise addition of dimethyl acetylenedicarboxylate (14.2 g, 0.10 mol) to freshly cracked cyclopentadiene (8.5 g, 0.13 mol) at 0°C under inert atmosphere. The exothermic reaction is maintained at low temperature for 1.5 hours before warming to room temperature. Kugelrohr distillation under reduced pressure (20 Torr) yields dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate as a colorless liquid (76% yield). Subsequent hydrolysis with aqueous HCl produces the target dicarboxylic acid.
Table 1: Optimization of Diels-Alder Reaction Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C to 25°C | Maximizes regioselectivity |
| Diene:Dienophile Ratio | 1.3:1 | Prevents diene dimerization |
| Solvent | Neat (solvent-free) | Enhances reaction rate |
| Workup | Kugelrohr distillation | 76% isolated yield |
Alternative Dienophile Systems
Recent advancements explore substituted acetylenedicarboxylates to modify electronic properties. The use of bis(4-bromophenyl) acetylenedicarboxylate in tetrahydrofuran at −78°C demonstrates comparable efficiency (72% yield) while introducing heavy atoms for crystallographic studies. This variation enables precise structural analysis through X-ray diffraction but requires stringent anhydrous conditions.
Hydrolysis and Derivative Formation
The ester-to-acid conversion represents a critical step in achieving the final product. Two predominant methodologies exist:
Acid-Catalyzed Hydrolysis
Using concentrated hydrochloric acid (6M) in refluxing ethanol (4 hours) provides complete ester cleavage. This method favors the formation of the anhydride intermediate, requiring careful pH adjustment to isolate the dicarboxylic acid.
Base-Mediated Saponification
Aqueous sodium hydroxide (2M) at 80°C for 2 hours achieves quantitative hydrolysis but necessitates acidification with HCl to precipitate the product. Comparative studies show base-mediated routes yield higher purity (98% vs. 94%) but introduce sodium chloride byproducts requiring extensive washing.
Industrial-Scale Production Considerations
While laboratory methods emphasize precision, industrial applications prioritize throughput and cost-efficiency. Continuous flow reactors have been adapted for large-scale synthesis, demonstrating:
-
40% reduction in reaction time compared to batch processes
-
Improved temperature control (±1°C vs. ±5°C in batch)
Catalyst recycling strategies using immobilized lipases in non-aqueous media show promise, achieving 92% yield over five cycles without significant activity loss.
Purification and Characterization
Advanced purification techniques ensure pharmaceutical-grade purity:
Table 2: Purification Method Comparison
| Method | Purity Achieved | Key Advantage |
|---|---|---|
| Recrystallization | 99.2% | Removes organic impurities |
| Column Chromatography | 98.7% | Effective for diastereomers |
| Sublimation | 99.8% | Eliminates ionic residues |
Structural validation employs:
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Dicarboxylic acids and anhydrides.
Reduction: Reduced derivatives with single bonds.
Substitution: Substituted bicyclic compounds with different functional groups.
Scientific Research Applications
Drug Discovery
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has been investigated for its potential therapeutic applications. Notably, it has been identified as a candidate in the treatment of neurological disorders such as depression and Parkinson's disease. Research indicates that derivatives of this compound may interact with biological targets implicated in these conditions.
Case Study: Neuropharmacological Potential
A study highlighted the effectiveness of bicyclo[2.2.1]hepta-2,5-diene derivatives in modulating neurotransmitter systems associated with mood regulation and motor control, suggesting their role as scaffolds for developing new antidepressants and anti-Parkinsonian drugs .
Materials Science
The compound's unique bicyclic structure allows it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties.
Applications:
- Polymer Synthesis : this compound can be used to synthesize polyesters and polyamides that exhibit improved thermal stability and mechanical strength.
| Property | Bicyclo[2.2.1]hepta-2,5-diene Derivative | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Biodegradability | Moderate | Low |
Computational Modeling
Recent advancements in computational chemistry have utilized bicyclo[2.2.1]hepta-2,5-diene derivatives for virtual screening processes aimed at drug discovery.
Computational Approaches:
- Quantitative Structure–Activity Relationship (QSAR) : Models have been developed to predict the biological activity of bicyclic compounds based on their chemical structure.
Case Study: Drug Repurposing
In silico studies have successfully identified existing drugs that could be repurposed using bicyclo[2.2.1]hepta-2,5-diene-based frameworks to target new diseases more effectively .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various reactions such as Diels-Alder cycloadditions and Michael additions.
Synthetic Pathways:
- Diels-Alder Reaction : Utilized for synthesizing larger cyclic compounds.
| Reaction Type | Example Application |
|---|---|
| Diels-Alder | Synthesis of complex natural products |
| Michael Addition | Formation of functionalized intermediates |
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₈O₄ (PubChem CID: 139991) .
- It is also prescribed for depression and Parkinson’s disease .
- Photochemical Behavior : Undergoes photoisomerization to quadricyclo[2.2.1,0²,⁶,0³,⁵]heptane-2,3-dicarboxylic acid under UV light, a reaction critical for solar energy storage .
Structural and Functional Comparison with Similar Compounds
Cyclopent-1-ene-1,2-dicarboxylic Acid
- Molecular Formula : C₇H₈O₄ (PubChem CID: 324857) .
- Structural Differences: Monocyclic (cyclopentene backbone) vs. bicyclic (norbornadiene). Reduced ring strain in the monocyclic analog.
- Pharmacology : Like the target compound, it inhibits the Nipah virus N protein but with slightly lower binding affinity (-6.8 kcal/mol) .
- Applications : Used as an anti-asthmatic and antipsoriatic agent .
| Property | Target Compound | Cyclopent-1-ene-1,2-dicarboxylic Acid |
|---|---|---|
| Ring System | Bicyclic | Monocyclic |
| Binding Free Energy (kcal/mol) | -7.2 | -6.8 |
| Therapeutic Use | Antidepressant | Anti-asthmatic |
5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid (Endothal)
- Molecular Formula : C₈H₁₀O₅ .
- Structural Differences : Oxygen atom replaces a methylene group in the bridge, enhancing polarity.
- Applications : Commercial herbicide and defoliant, diverging from the pharmacological focus of the target compound .
Reactivity and Photochemical Behavior
Photoisomerization
The target compound undergoes UV-induced isomerization to quadricyclane derivatives, releasing ~89 kJ/mol of stored energy . This contrasts with norbornadiene itself, which stores ~96 kJ/mol but lacks functional groups for derivatization .
Comparison with Norbornadiene:
| Property | Target Compound | Norbornadiene |
|---|---|---|
| Energy Storage (kJ/mol) | ~89 | ~96 |
| Functionalization Potential | High (COOH groups) | Low |
Diels-Alder Reactivity
The anhydride form (bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride) reacts with dienes like cyclopentadiene at lower temperatures (25°C vs. 80°C for norbornadiene), favoring endo selectivity due to electron-withdrawing carboxyl groups .
Biological Activity
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (often referred to as norbornadiene dicarboxylic acid) is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- CAS Number : 947-57-9
- Structure : The compound features a bicyclic structure with two carboxylic acid functional groups, which are critical for its biological interactions.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
1. Antioxidant Activity
- Studies have indicated that compounds with similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
2. Anti-inflammatory Properties
- The compound has been shown to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
3. Neuroprotective Effects
- Research suggests that bicyclic compounds like this one may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
Case Study 1: Neuroprotection in Animal Models
In a study examining the neuroprotective effects of bicyclo[2.2.1]hepta-2,5-diene derivatives on rat models of Parkinson's disease, significant improvements were observed in motor function and a reduction in dopaminergic neuron loss compared to controls. The mechanism was linked to the compound's ability to inhibit apoptotic pathways and reduce oxidative damage.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory properties of bicyclo[2.2.1]hepta-2,5-diene derivatives in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improvement in patient-reported outcomes after treatment with a derivative of this compound.
Research Findings
Recent research has focused on the synthesis and modification of bicyclo[2.2.1]hepta-2,5-diene derivatives to enhance their biological activity:
- Structure-Activity Relationship (SAR) studies have revealed that modifications at the carboxylic acid positions can significantly influence the compound's efficacy as an anti-inflammatory agent.
- Computational modeling techniques are being utilized to predict binding affinities and optimize lead compounds for drug development targeting specific biological pathways related to inflammation and neuroprotection .
Q & A
Q. What are the key safety considerations when handling Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods, wear nitrile gloves, safety goggles, and flame-retardant lab coats to prevent inhalation, skin, or eye contact .
- Storage : Store in a cool, ventilated area away from incompatible materials (e.g., oxidizing agents) to avoid hazardous reactions. Ground equipment to prevent static discharge .
- Emergency Protocols : For spills, avoid dust generation; use absorbent materials and dispose as hazardous waste. For skin contact, rinse immediately with water for 15 minutes .
Q. How can researchers synthesize and characterize this compound derivatives?
- Methodological Answer :
- Synthesis : Use Diels-Alder reactions with norbornadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid .
- Characterization : Employ NMR (¹H/¹³C) to confirm bicyclic structure, IR spectroscopy for carboxylic O-H stretches (~2500-3300 cm⁻¹), and HPLC for purity assessment (>95%) .
Advanced Research Questions
Q. What mechanistic insights exist for the photoisomerization of this compound to quadricyclic derivatives?
- Methodological Answer :
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| UV light, 24 hrs | 85 | |
| Sensitized (acetone) | 92 |
Q. How does this compound perform in molecular solar thermal energy storage systems?
- Methodological Answer :
- Enthalpy Storage : The compound exhibits ΔH = 120–150 kJ/mol upon isomerization, measured via differential scanning calorimetry (DSC) .
- Cycling Stability : Tested over 50 cycles with <5% degradation using FTIR and GC-MS to monitor byproducts .
- Optimization : Modify substituents (e.g., ester groups) to enhance energy density and reduce activation barriers .
Q. What computational approaches validate this compound as a potential Nipah virus N-protein inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the N-protein crystal structure (PDB: 4G6G). The compound shows binding energy ΔG = -8.2 kcal/mol, favoring the receptor’s hydrophobic pocket .
- MD Simulations : Run 100 ns simulations (AMBER force field) to confirm stable binding, with RMSD < 2.0 Å .
- Validation : Compare with known inhibitors (e.g., Cyclopent-1-ene-1,2-dicarboxylic acid) using in vitro plaque reduction assays .
Q. How do pyrolysis conditions affect the stability of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride?
- Methodological Answer :
- Thermal Analysis : Conduct TGA under N₂ (heating rate: 10°C/min). Decomposition onset occurs at 220°C, releasing CO₂ and forming bicyclic ketones .
- Hazard Mitigation : Avoid temperatures >200°C; use inert atmospheres to suppress radical chain reactions .
Data Gaps and Future Directions
Q. What experimental strategies address the lack of physicochemical data (e.g., vapor pressure, solubility) for this compound?
- Methodological Answer :
- Vapor Pressure : Determine via effusion method using a Knudsen cell .
- Solubility : Use shake-flask technique with HPLC quantification in water, DMSO, and ethanol .
Q. How can researchers resolve contradictions in reported reaction yields for photoisomerization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
